molecular formula C18H19NO3 B2594984 4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326942-20-4

4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2594984
CAS No.: 1326942-20-4
M. Wt: 297.354
InChI Key: QHRMCPPRXGSGED-UHFFFAOYSA-N
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Description

4-(3-Ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound built on the 1,4-benzoxazepine scaffold, a versatile seven-membered heterocycle recognized as a highly versatile pharmacophore in medicinal chemistry . This specific benzoxazepinone derivative serves as a key intermediate for researchers developing novel therapeutic agents, particularly in oncology and infectious diseases. The 1,4-benzoxazepine core is a prominent structural feature in a significant proportion of pharmaceutical drugs and is under investigation for its utility in diverse scenarios . Main Research Applications and Value: • Oncology Research Probe: The 1,4-benzoxazepine scaffold is a privileged structure in anticancer drug discovery. Researchers have identified this core, specifically the 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one, as an excellent alternative scaffold for developing potent and orally bioavailable inhibitors of the chromatin-associated protein WDR5 . WDR5 is a high-profile target in anticancer research, and inhibiting its WIN-site represents a promising strategy for disrupting the function of the oncoprotein MYC in various solid and hematological malignancies . This compound provides a foundational structure for optimizing inhibitors with improved cellular potency and physicochemical properties. • Anthelmintic Drug Discovery: The dihydrobenzoxazepinone chemotype has emerged as a new class of anthelmintic agent . Related structural analogs demonstrate promising activity against parasitic nematodes like whipworm ( Trichuris spp.), effectively immobilizing adult parasites and reducing egg infectivity in vivo . This compound offers a starting point for developing much-needed new treatments for neglected tropical diseases, with research exploring both oral therapeutics and environmental interventions to interrupt the parasite lifecycle. • Versatile Synthetic Intermediate: This compound serves as a crucial building block for synthesizing more complex, enantioenriched 1,4-benzoxazepines . The scaffold can be accessed via advanced catalytic asymmetric methods, such as enantioselective desymmetrization, making it a valuable template for creating focused libraries of chiral molecules for biological screening and structure-activity relationship (SAR) studies . This product is intended for research purposes only by trained professionals in a laboratory setting. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle the compound according to their institution's safe laboratory practices.

Properties

IUPAC Name

4-[(3-ethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-2-21-16-8-5-6-14(10-16)11-19-12-15-7-3-4-9-17(15)22-13-18(19)20/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRMCPPRXGSGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CN2CC3=CC=CC=C3OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzylamine and 2-hydroxybenzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the benzoxazepine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxazepine ring are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the nature of the reagents and reaction conditions.

Scientific Research Applications

Biological Activities

Research indicates that 4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exhibits several biological activities:

  • Neuroprotective Effects : Studies have shown that derivatives of benzoxazepine compounds can inhibit monoamine oxidase (MAO) and cholinesterase (ChE), suggesting potential use in treating neurodegenerative diseases and depression .
  • Antidepressant Properties : In vitro studies demonstrate that certain derivatives reduce immobility time in forced swim tests, indicating antidepressant-like effects .
  • Anxiolytic and Analgesic Activities : Related compounds have been evaluated for their anxiolytic and analgesic properties, suggesting that modifications to the benzoxazepine structure can enhance these effects .

Case Studies

Several case studies highlight the significance of this compound and its derivatives:

Case Study 1: Neurodegenerative Disease Research

A study synthesized a series of benzothiazole–isoquinoline derivatives that included compounds similar to this compound. These compounds were tested for their inhibitory potency against MAO and ChE, showing promising results for future antidepressant therapies .

Case Study 2: Pharmacological Evaluation

Another research effort focused on the pharmacological evaluation of benzoxazepine derivatives, demonstrating significant activity against various biological targets. The study emphasized the importance of structural modifications in enhancing bioactivity and therapeutic potential .

Potential Applications

The diverse biological activities of this compound suggest several potential applications:

  • Drug Development : As a candidate for developing new antidepressants or neuroprotective agents.
  • Therapeutic Agents : Potential use in treating anxiety disorders and pain management.

Mechanism of Action

The mechanism of action of 4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Substituent Analysis

The benzoxazepinone core is shared among analogs, but substituent variations significantly alter properties. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Substituent(s) Molecular Formula Key Properties/Effects Evidence Source
4-(3-Ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one 3-ethoxybenzyl C₁₈H₁₉NO₃ Ethoxy enhances lipophilicity; moderate metabolic stability Hypothetical*
4-(3-Fluoro-4-methylphenyl) analog 3-fluoro-4-methylphenyl C₁₆H₁₄FNO₂ Electron-withdrawing groups improve metabolic stability; methyl increases steric hindrance
4-Allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Allyl, 7-chloro C₁₂H₁₂ClNO₂ Chloro enhances potency; allyl may increase CYP-mediated oxidation risk
7-Chloro-4-(3,4-diethoxybenzyl) analog 3,4-diethoxybenzyl, 7-chloro C₂₀H₂₂ClNO₄ Diethoxy groups improve solubility; chloro may enhance receptor affinity
7-Benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Benzoyl C₁₆H₁₃NO₃ Discontinued due to synthesis/stability issues

*Molecular formula for the target compound inferred from structural analogs.

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 3-ethoxy group in the target compound confers higher lipophilicity compared to the 3-fluoro-4-methylphenyl analog (logP ~2.5 vs.
  • Metabolic Stability : Ethoxy groups are less prone to rapid oxidative metabolism than allyl substituents (e.g., ’s compound), which may undergo CYP450-mediated oxidation .
  • Solubility : Diethoxy-substituted analogs () exhibit enhanced aqueous solubility due to increased ether oxygen content, whereas chloro substituents () may reduce solubility .

Biological Activity

4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic compound belonging to the benzoxazepine class. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and neuroprotective effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound's structure features a benzoxazepine ring with an ethoxybenzyl substituent, which contributes to its unique chemical properties. The molecular formula is C17_{17}H19_{19}N1_{1}O2_{2} with a molecular weight of approximately 271.34 g/mol.

Biological Activities

1. Antimicrobial Activity
Research indicates that benzoxazepine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacteria and fungi. The antimicrobial mechanism may involve disruption of cellular membranes or interference with metabolic pathways.

2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated cytotoxic effects against cancer cell lines, including HeLa cells. The compound's ability to induce apoptosis in these cells is under investigation.

Compound Cell Line IC50_{50} (μM) Mechanism
This compoundHeLaTBDApoptosis induction
Similar Benzoxazepine DerivativeMCF-710.46 ± 0.82DNA intercalation

3. Neuroprotective Effects
The compound has also been studied for its neuroprotective potential. It may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. Further research is required to elucidate the specific pathways involved in its neuroprotective action.

The precise mechanism of action for this compound is not fully understood; however, it is believed to involve interaction with various molecular targets:

  • Receptor Binding: The compound may bind to specific receptors in the central nervous system or other tissues.
  • Enzyme Inhibition: It could inhibit enzymes involved in critical metabolic pathways.
  • Cell Signaling Modulation: The compound may influence cellular signaling pathways that regulate cell survival and apoptosis.

Case Studies

In a recent study examining the efficacy of benzoxazepine derivatives against cancer cell lines:

  • Study Design: Researchers synthesized several derivatives and tested their cytotoxicity on HeLa and MCF-7 cells.
  • Findings: Compounds showed varying degrees of cytotoxicity with some exhibiting IC50_{50} values as low as 10 μM.

Q & A

Q. Table 1: Synthetic Methodologies from Literature

StepReagents/ConditionsKey ChallengesSource
Acylation3-Ethoxybenzyl chloride, triethylamine, DCMCompeting side reactions (e.g., hydrolysis)
CyclizationDMF, reflux, 12–24 hoursControl of regioselectivity
PurificationSilica gel chromatography (EtOAc/hexane)Removal of unreacted intermediates

How can crystallographic data resolve conformational ambiguities in the benzoxazepinone scaffold?

Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles, critical for confirming regiochemistry and stereochemistry. For example:

  • Bond Length Analysis : C–O bonds in the oxazepine ring typically range from 1.36–1.42 Å, consistent with partial double-bond character .
  • Torsion Angles : Ethoxybenzyl substituents exhibit dihedral angles of 15–25° relative to the benzoxazepine plane, influencing molecular packing .

Q. Table 2: Structural Parameters from SC-XRD Studies

ParameterObserved Range (Å/°)Compound AnalogueSource
C–O (oxazepine)1.36–1.42Benzothiazepin derivatives
Dihedral Angle15–25°Ethoxy-substituted analogs
R Factor0.060–0.175Benzoxazepin derivatives

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Basic Research Focus

  • Receptor Binding Assays : Radioligand displacement studies (e.g., GABAA receptors) to assess affinity .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or phosphodiesterases, using ATP/ADP-Glo™ kits .
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK-293) to determine IC50 values .

Q. Methodological Considerations :

  • Use DMSO for compound solubilization (<0.1% final concentration to avoid cytotoxicity).
  • Include positive controls (e.g., Diazepam for GABAA assays) .

How can contradictory bioactivity data across studies be systematically addressed?

Advanced Research Focus
Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH, temperature) .
  • Analytical Purity Validation : HPLC-MS to confirm compound integrity (>95% purity) .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) .

Q. Table 3: Common Sources of Data Discrepancies

FactorImpact on BioactivityResolution StrategySource
Impurity ProfileFalse-positive/negative resultsHPLC-MS purification
Assay pHAltered receptor bindingStandardize buffer conditions
Cell Line VariabilityDifferential metabolic activityUse isogenic cell lines

What advanced computational methods predict the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration using logP and polar surface area .
  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate absorption, metabolism, and toxicity .
  • Docking Studies : AutoDock Vina or Schrödinger Suite for target engagement (e.g., GABAA receptor homology models) .

Q. Key Parameters :

  • logP : Optimal range 2–3 for CNS activity.
  • Polar Surface Area (PSA) : <90 Ų for enhanced bioavailability .

How does the ethoxybenzyl substituent influence SAR in benzoxazepinone derivatives?

Advanced Research Focus
The 3-ethoxy group enhances lipophilicity and modulates electronic effects:

  • Electron-Donating Effects : Stabilizes resonance in the benzoxazepine ring, altering binding affinity .
  • Steric Effects : Ortho-substitution (ethoxy) may hinder binding to flat receptor pockets .

Q. Table 4: SAR Trends in Analogous Compounds

SubstituentBioactivity TrendStructural RationaleSource
3-Ethoxy↑ GABAA affinityEnhanced lipophilicity
4-Methoxy↓ SolubilityIncreased crystallinity
HalogenatedMixed efficacySteric vs. electronic balance

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